methyl 2-({3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}sulfonyl)benzoate
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Overview
Description
The compound contains several interesting functional groups including a 1,2,4-triazole ring, a pyrazolo[4,3-c]pyridine ring, and a benzoate group. These groups are often found in biologically active compounds, so this compound could potentially have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in pi-stacking interactions and hydrogen bonding, which can significantly influence the compound’s physical and chemical properties .Scientific Research Applications
Synthesis and Characterization
The synthesis of complex heterocyclic compounds, including pyrazoles, pyridines, and related structures, often involves multi-step reactions, aiming to explore their potential applications in various fields, including medicinal chemistry and material science. For instance, the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in the synthesis of dexlansoprazole, demonstrates the intricate steps involved in creating molecules with specific functional groups for targeted applications (Rohidas Gilbile et al., 2017).
Biological Activity
Compounds with heterocyclic structures have been extensively studied for their antimicrobial and anticancer activities. For example, the synthesis and antimicrobial activity assessment of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole indicate the potential therapeutic applications of such compounds (T. El‐Emary et al., 2002). Similarly, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives have been evaluated for their antibacterial, antioxidant, and antitubercular activities, showcasing the versatility of heterocyclic compounds in drug discovery (Manoj N. Bhoi et al., 2016).
Future Directions
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-(diethylamino)-5,7-dioxo-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3S/c1-5-10-26-19(29)17-18(24-20(31-17)25(6-2)7-3)27(21(26)30)12-16(28)23-15-11-14(22)9-8-13(15)4/h5,8-9,11H,1,6-7,10,12H2,2-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYQSIIGUAESAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)Cl)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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